molecular formula C5H6N4O B12359010 2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B12359010
M. Wt: 138.13 g/mol
InChI Key: LFFPZBUKGDHUET-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of imidazoles and triazines. This compound is characterized by its fused ring structure, which includes both an imidazole and a triazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization with formamide . Another approach includes the use of electrophilic amination, where safe reagents and reaction conditions are identified to ensure the preparation of these intermediates on a large scale .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3-Dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Triazine: A six-membered ring containing three nitrogen atoms.

    Benzimidazole: A fused ring structure containing both benzene and imidazole rings.

Comparison: 2,3-Dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is unique due to its fused ring structure, which combines the properties of both imidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H6N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1,3,8H,2H2,(H,7,10)

InChI Key

LFFPZBUKGDHUET-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=CN=CN2N1

Origin of Product

United States

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